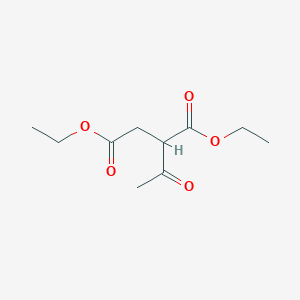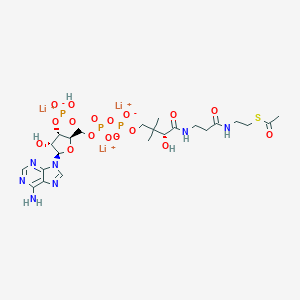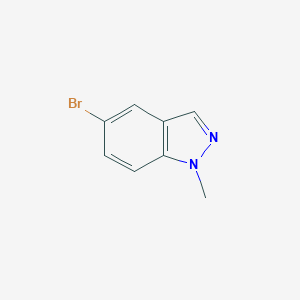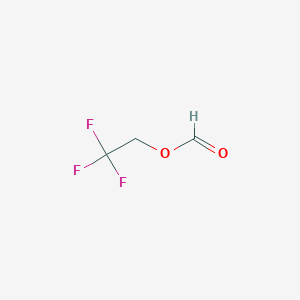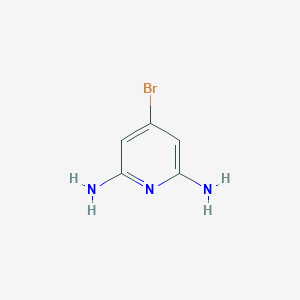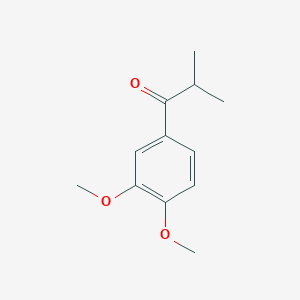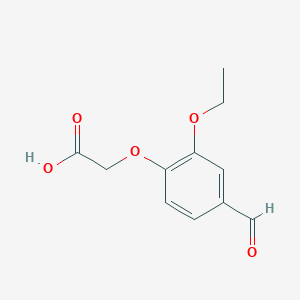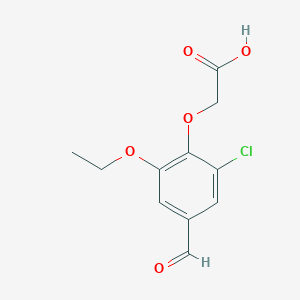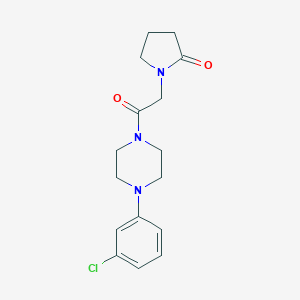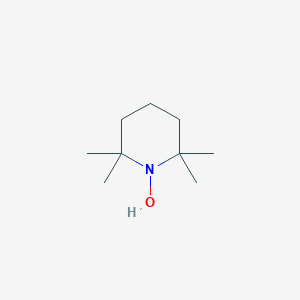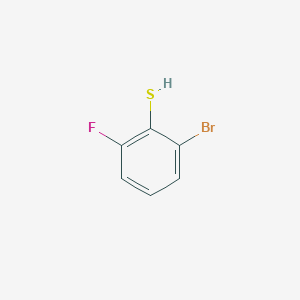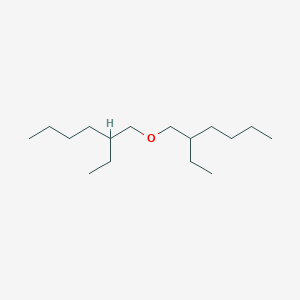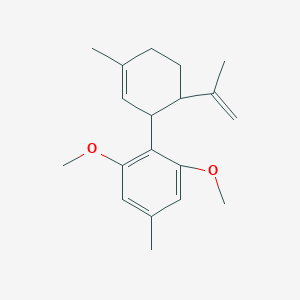
1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene
Descripción general
Descripción
This compound is also known as Methyleugenol . It has the molecular formula C11H14O2 and a molecular weight of 178.2277 . It is also referred to by other names such as Benzene, 1,2-dimethoxy-4-(2-propenyl)-, Benzene, 4-allyl-1,2-dimethoxy-, and Eugenol methyl ether .
Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.05g/mL at 25°C (lit.), a melting point of 98-100°C (lit.), a boiling point of 262-264°C (lit.), and a refractive index of n20/D 1.568 (lit.) . It also has a vapor pressure of 0.011mmHg at 25°C .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
The compound has been studied in the context of catalytic hydrogenation processes. Samardžić and Zrnčević (2012) explored its hydrogenation using a 5% Pt/C catalyst, highlighting its high selectivity and stability under mild conditions, which is promising for industrial applications Samardžić & Zrnčević, 2012. Additionally, catalytic activities in relation to different morphological structures of fractal catalysts have been examined by Jelčić et al. (2013), demonstrating the influence of surface morphologies on hydrogenation efficiency Jelčić et al., 2013.
Photophysical Properties
Research by Shimizu et al. (2011) on related dimethoxy compounds has shown that they exhibit violet fluorescence in solid states, which could be relevant for applications in optoelectronics and materials science Shimizu et al., 2011.
Synthetic Pathways
The compound's involvement in various synthetic pathways has been explored. For instance, Miura et al. (1992) investigated its formation through the thermal cyclodimerization of 1,3-pentadiene, followed by sequential aromatization Miura et al., 1992. Furthermore, the compound has been utilized in the synthesis of complex organic structures, as demonstrated in studies on the formation of coordination polymers He et al., 2020.
Safety And Hazards
This compound is a potential carcinogen and is classified as a suspected carcinogen Carc.2 . It has a low concentration anesthetic effect and may have inhibitory effects on the respiratory system. It should be handled with appropriate protective equipment as it has the potential to irritate the eyes and skin. It is also flammable and should be kept away from open flames and heat sources .
Propiedades
IUPAC Name |
1,3-dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-12(2)15-8-7-13(3)9-16(15)19-17(20-5)10-14(4)11-18(19)21-6/h9-11,15-16H,1,7-8H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHJMVMWPKLUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxy-5-methyl-2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



